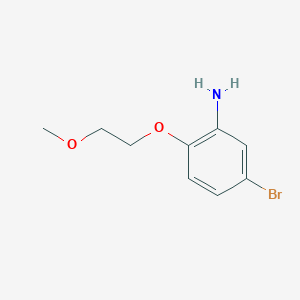

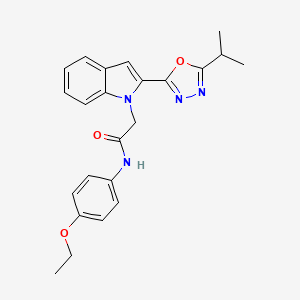

![molecular formula C24H20N4O5S B3313757 5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 946383-90-0](/img/structure/B3313757.png)

5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

描述

科学研究应用

Antitumor Activity

Scientific Field

Medical Chemistry and Pharmacology

Application Summary

The compound has been evaluated for its antitumor activities, particularly against human cancer cell lines such as HeLa, A549, and MCF-7. It belongs to a class of compounds that have shown potent growth inhibition properties.

Methods of Application

A series of novel N-aryl derivatives of the compound were synthesized and tested for their antitumor activities. The inhibitory effect was assessed using IC50 values, which measure the concentration of a substance that is required for 50% inhibition in vitro.

Results

Some compounds exhibited potent activities with IC50 values generally below 5 μM. For instance, one derivative showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .

Apoptosis Induction

Scientific Field

Cellular Biology

Application Summary

The compound has been implicated in the induction of apoptosis, a form of programmed cell death crucial for stopping the proliferation of cancer cells.

Methods of Application

The compound’s ability to induce apoptosis was investigated through morphological analysis by dual AO/EB staining and Hoechst 33342 staining, along with cell apoptosis and cycle assessment by FACS analysis.

Results

One particular derivative, referred to as compound C27, could induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line, suggesting its potential as an antitumor agent .

Fluorescent and Electrochromic Properties

Scientific Field

Material Science and Engineering

Application Summary

The compound has been used to synthesize a monomer that emits purple light and a corresponding polymer with blue-light emission, high redox activity, and fluorescence quantum yields.

Methods of Application

The monomer was synthesized via Stille coupling reaction and characterized by FT-IR and NMR. The polymer was then prepared and its optical band gaps were determined from the overall absorption.

Results

The polymer exhibited moderate transmittance with good stability in the visible and near-IR region, making it suitable for applications in electrochromic devices .

CNS Penetration Optimization

Scientific Field

Neuropharmacology

Application Summary

Derivatives of the compound have been optimized to address suboptimal pharmacokinetics and poor CNS partitioning, which is essential for the development of neuroactive drugs.

Methods of Application

A series of benzodioxolane analogues were identified that possessed improved metabolic stability and increased oral bioavailability.

Results

These analogues demonstrated enhanced penetration into the central nervous system (CNS), which is critical for therapeutic agents targeting neurological disorders .

属性

IUPAC Name |

5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S/c29-17(16-6-7-18-19(12-16)33-14-32-18)13-28-23(30)21-22(20(26-28)15-4-2-1-3-5-15)34-24(25-21)27-8-10-31-11-9-27/h1-7,12H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAXNUIMPUHCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

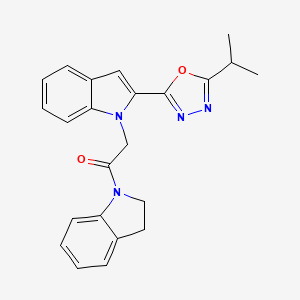

![4-({[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B3313678.png)

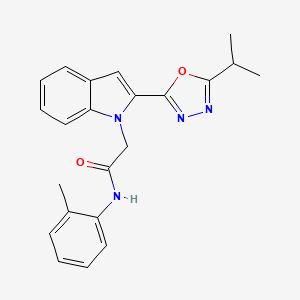

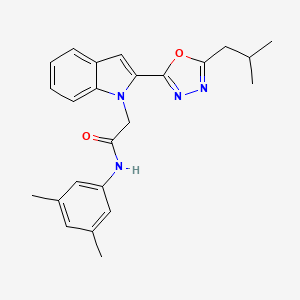

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3313710.png)

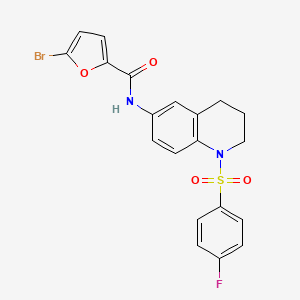

![2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B3313744.png)

![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3313746.png)

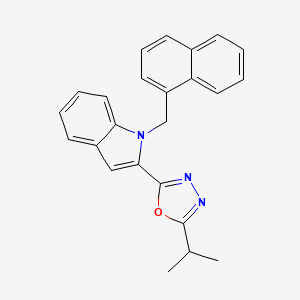

![2-morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3313750.png)

![2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3313752.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3313767.png)